molecular formula C22H20N2O B2453083 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole CAS No. 380575-07-5

2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole

Cat. No. B2453083
CAS RN: 380575-07-5
M. Wt: 328.415
InChI Key: DZGZNQUGWDODBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various applications, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown promising results in various studies, and its potential for future research is immense.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study delved into the synthesis and characterization of 1H-benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole. This compound was obtained through acidic condensation and further reacted to produce various derivatives. These derivatives were evaluated for antimicrobial activity, showing effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Pharmacological Screening

Another study synthesized derivatives of 2-(phenoxymethyl)-1H-benzimidazol-1-yl through a series of steps and screened them for anticonvulsant activity. The findings suggest potential therapeutic applications of these derivatives (M. Shaharyar et al., 2016).

Photo-Physical Characteristics

Research on the synthesis and photo-physical properties of 2-substituted benzimidazole derivatives has been conducted. These studies examined the effects of solvent polarity on absorption-emission properties, contributing to the understanding of these compounds' photophysical behavior (Vikas Padalkar et al., 2011).

DNA Binding and Cytotoxicity

A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized, demonstrating DNA binding capabilities and cytotoxic effects against various cancer cell lines. This indicates the potential for developing novel anticancer agents (Anup Paul et al., 2015).

Synthesis and Biological Activity

Studies have also focused on the synthesis of monocarboxylic/biscarboxylic-functionalized benzimidazole derivatives, exploring their potential in plant growth regulation, antibacterial, and antifungal activities (Wei Taibao, 2013).

properties

IUPAC Name

2-(phenoxymethyl)-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-17(18-10-4-2-5-11-18)24-21-15-9-8-14-20(21)23-22(24)16-25-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZNQUGWDODBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)-1-(1-phenylethyl)benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.